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molecular formula C9H10O2 B3186899 5-Methoxy-2,3-dihydro-1-benzofuran CAS No. 13391-30-5

5-Methoxy-2,3-dihydro-1-benzofuran

Cat. No. B3186899
M. Wt: 150.17 g/mol
InChI Key: BEUYIWOWEBGZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04563476

Procedure details

A solution of 5-methoxy-2,3-dihydrobenzofuran (44.8 g, 299 mmol) in dry methylene chloride (690 mL) was cooled to 3° under nitrogen and titanium tetrachloride (53.5 mL, 92.34 g, 486 mmol) was added dropwise keeping the internal temperature below 7°. To the resulting mixture was added dropwise dichloromethylmethylether (22.3 mL, 28.34 g, 247 mmol) over one hour with the internal temperature maintained at 7°. The cooling bath was removed and the mixture allowed to stir for four hours, then quenched by the dropwise addition of water (120 mL). The resulting mixture was poured into water (100 mL) and the layers separated. The aqueous layer was washed with methylene chloride (2×250 mL), then the combined organic extracts were washed with 5% NaCl (1000 mL), dried (Na2SO4) and concentrated to a dark oil. Purification by preparation HPLC (Waters Prep 500, 15% ethyl acetate in hexane as eluant) afforded 5-methoxy-2,3-dihydrobenzofuran-6-carboxaldehyde as a pale yellow solid (20.64 g, 38.8%), m.p. 82-84° C.
Quantity
44.8 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Quantity
53.5 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1.Cl[CH:13]([O:15]C)Cl>C(Cl)Cl.[Ti](Cl)(Cl)(Cl)Cl>[CH3:1][O:2][C:3]1[C:4]([CH:13]=[O:15])=[CH:5][C:6]2[O:10][CH2:9][CH2:8][C:7]=2[CH:11]=1

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
COC=1C=CC2=C(CCO2)C1
Name
Quantity
690 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.3 mL
Type
reactant
Smiles
ClC(Cl)OC
Step Three
Name
Quantity
53.5 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the internal temperature below 7°
TEMPERATURE
Type
TEMPERATURE
Details
maintained at 7°
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
CUSTOM
Type
CUSTOM
Details
quenched by the dropwise addition of water (120 mL)
ADDITION
Type
ADDITION
Details
The resulting mixture was poured into water (100 mL)
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The aqueous layer was washed with methylene chloride (2×250 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with 5% NaCl (1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a dark oil
CUSTOM
Type
CUSTOM
Details
Purification
CUSTOM
Type
CUSTOM
Details
by preparation HPLC (Waters Prep 500, 15% ethyl acetate in hexane as eluant)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C(=CC2=C(CCO2)C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 20.64 g
YIELD: PERCENTYIELD 38.8%
YIELD: CALCULATEDPERCENTYIELD 46.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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